2-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-CHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted piperazine with an ethanone derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
2-(4-CHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
- 2-(4-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
- 2-(4-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Uniqueness
2-(4-CHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which may confer distinct pharmacological properties compared to other similar compounds. These structural differences can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C18H18ClFN2O |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-15-3-1-14(2-4-15)13-18(23)22-11-9-21(10-12-22)17-7-5-16(20)6-8-17/h1-8H,9-13H2 |
InChI Key |
KCAFCBCMPVVPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Cl |
solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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